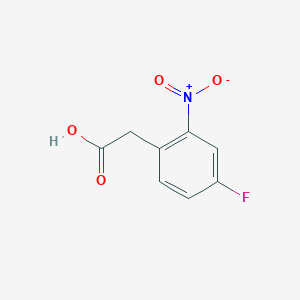

2-(4-Fluoro-2-nitrophenyl)acetic acid

Übersicht

Beschreibung

“2-(4-Fluoro-2-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used for research purposes.

Molecular Structure Analysis

The molecular weight of “this compound” is 199.14 g/mol . The InChI code is1S/C8H6FNO4/c9-6-2-1-5 (3-8 (11)12)7 (4-6)10 (13)14/h1-2,4H,3H2, (H,11,12) and the InChI key is LAFOTQFKZXKMFD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator . The compound has a topological polar surface area of 83.1 ŲWissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

2-(4-Fluoro-2-nitrophenyl)acetic acid is used in the synthesis of various chemical compounds. For instance, it has been used in the nitration of 3-fluorophenyl acetic acid to produce 5-fluoro-2-nitrophenyl acetic acid. This compound is further processed through various chemical reactions to yield 2-(2,5-diamino phenyl)ethanol. Such processes are essential in the development of new chemical entities with potential applications in various fields including material science and pharmacology (Zhao De-feng, 2007).

Photodecarboxylation Properties in Zinc Photocages

This compound derivatives, such as its methoxy- and fluoro-derivatives, have been studied for their photodecarboxylation properties, especially in the context of zinc photocages. These compounds have shown potential in biological applications due to their photophysical properties, which include high quantum yield and red-shifted excitation wavelengths (A. Shigemoto et al., 2021).

Hydroxyl Protecting Group

The compound has been explored as a hydroxyl protecting group in organic synthesis. The utility of the (2-nitrophenyl)acetyl (NPAc) group for protecting hydroxyl functions has been demonstrated, showing stability under common carbohydrate transformations and selective removal using specific chemical reactions. This makes it a useful tool in complex organic synthesis processes (Katalin Daragics & P. Fügedi, 2010).

Fluorographic Detection in Biochemistry

In the field of biochemistry, derivatives of this compound have been used in fluorographic procedures. For instance, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a derivative, has been evaluated as a fluorogenic reagent for the analysis of catecholamines and their metabolites, demonstrating potential for quantitative analysis in biological matrices (Xunlin Zhu, P. N. Shaw & D. Barrett, 2003).

Chiral Derivatization Agent

2-Fluoro-2-phenyl acetic acid, a related compound, has been synthesized and used as a chiral derivatizing agent. This application is significant in the field of stereochemistry for distinguishing enantiomers and determining enantiomeric excess in compounds, which is crucial in the development of chiral drugs and understanding biological mechanisms (S. Hamman et al., 1987).

Wirkmechanismus

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that 2-(4-Fluoro-2-nitrophenyl)acetic acid may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s solubility in various solvents can affect its bioavailability and action

Biochemische Analyse

Biochemical Properties

It is known that nitrophenylacetic acids can undergo a pattern of reducing the nitro group to an amino group and subsequently forming amides by the addition to carboxylic acids . This suggests that 2-(4-Fluoro-2-nitrophenyl)acetic acid may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known that nitrophenylacetic acids can undergo reductive cyclization using hexamethyldisilazane, zinc chloride, and dimethylformamide, forming disubstituted heterocycles . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

It is known that nitrophenylacetic acids can undergo a pattern of reducing the nitro group to an amino group and subsequently forming amides by the addition to carboxylic acids . This suggests that this compound may be involved in similar metabolic pathways.

Eigenschaften

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOTQFKZXKMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2566882.png)

![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)

![N~3~-cyclopropyl-6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2566885.png)

![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)

![N-(2-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2566888.png)

![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2566892.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)